S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester
Overview
Description
S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester typically involves the protection of amino groups using tert-butyl esters. One common method involves the esterification of Nα-protected amino acids using tert-butanol, catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . This method is efficient and safe, providing high yields of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing similar catalysts and reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It serves as a protected amino acid derivative, facilitating peptide synthesis and other organic transformations .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its protected amino group allows for selective deprotection and subsequent functionalization.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the tert-butyl ester group can enhance the stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
- Nα-tert-Butyloxycarbonyl-L-alanine tert-butyl ester
- Nα-tert-Butyloxycarbonyl-L-leucine tert-butyl ester
- Nα-tert-Butyloxycarbonyl-L-valine tert-butyl ester
Comparison: Compared to these similar compounds, S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester is unique due to its specific amino acid backbone and the presence of both an amino group and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 2-[(2-amino-3-methylpentanoyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-6-8(2)10(13)11(16)14-7-9(15)17-12(3,4)5/h8,10H,6-7,13H2,1-5H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFFERSVIJEJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.